Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate
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Overview
Description
Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester
Preparation Methods
The synthesis of Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Esterification: The sulfonamide intermediate is then reacted with 2,5-dimethoxybenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate can be compared with other similar compounds such as:
Methyl 4-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrrole-2-carboxylate: This compound has a similar sulfonamide group but differs in the aromatic ring structure.
Methyl 3-{4-[(4-fluoro-2-methylphenyl)sulfamoyl]phenoxy}propanoate: This compound also contains a sulfonamide group but has a different ester linkage and aromatic substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and fluoro groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18FNO6S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl 4-[(3-fluoro-2-methylphenyl)sulfamoyl]-2,5-dimethoxybenzoate |
InChI |
InChI=1S/C17H18FNO6S/c1-10-12(18)6-5-7-13(10)19-26(21,22)16-9-14(23-2)11(17(20)25-4)8-15(16)24-3/h5-9,19H,1-4H3 |
InChI Key |
YGVRKFZMWNJMAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C(=O)OC)OC |
Origin of Product |
United States |
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